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Compound of Interest

Compound Name: 6-Bromo-2-trifluoromethylquinoline

Cat. No.: B065621 Get Quote

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged

scaffold" due to its prevalence in a multitude of biologically active compounds and approved

pharmaceuticals.[1] Its versatile, electron-deficient aromatic structure allows for extensive

functionalization, enabling the fine-tuning of a molecule's physicochemical and pharmacological

properties.[2] This guide focuses on a particularly strategic derivative: 6-Bromo-2-
trifluoromethylquinoline.

The incorporation of a trifluoromethyl (-CF3) group is a pivotal strategy in contemporary drug

design. This group's strong electron-withdrawing nature and high lipophilicity can significantly

enhance a molecule's metabolic stability, membrane permeability, and binding affinity to

biological targets.[3] Concurrently, the bromine atom at the 6-position serves as a versatile

synthetic handle, providing a reactive site for carbon-carbon and carbon-heteroatom bond

formation, most notably through transition metal-catalyzed cross-coupling reactions.[1] This

unique combination of a stable, property-enhancing group and a reactive functionalization site

makes 6-Bromo-2-trifluoromethylquinoline a highly valuable building block for researchers in

drug discovery and materials science.

Molecular Structure and Physicochemical
Properties
6-Bromo-2-trifluoromethylquinoline is a solid heterocyclic aromatic compound. Its structure

is defined by a quinoline core, with a bromine atom substituted at the C6 position and a

trifluoromethyl group at the C2 position.
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The trifluoromethyl group dramatically influences the electronic character of the quinoline ring.

As a powerful electron-withdrawing group, it decreases the basicity of the quinoline nitrogen

and modulates the reactivity of the entire ring system. The bromine atom, while also electron-

withdrawing, is prized for its utility in synthetic transformations that allow for the construction of

more complex molecular architectures.

Key Physicochemical Data
A summary of the core physicochemical properties for 6-Bromo-2-trifluoromethylquinoline
and a closely related analogue are presented below for comparative analysis.

Property
Value for 6-Bromo-2-
trifluoromethylquinoline

Reference

CAS Number 176722-64-8 [4]

Molecular Formula C₁₀H₅BrF₃N [5]

Molecular Weight 276.05 g/mol [5]

Appearance Solid (predicted)

SMILES
BrC1=CC2=C(C=C1)C=C(N=2

)C(F)(F)F
[4]

Property
Value for 6-Bromo-2-
(trifluoromethyl)-4-
quinolinol

Reference

Molecular Formula C₁₀H₅BrF₃NO [6]

Molecular Weight 292.05 g/mol [6]

XLogP3-AA 3.1 [6]

Synthesis and Chemical Reactivity
The construction of the 2-trifluoromethylquinoline core can be achieved through several

established synthetic methodologies, often involving the cyclization of an appropriately
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substituted aniline with a trifluoromethyl-containing building block. A representative synthesis

can be adapted from classical quinoline syntheses like the Combes or Doebner-von Miller

reactions, followed by bromination, or by starting with a pre-brominated aniline.

Representative Synthetic Protocol: Gould-Jacobs
Reaction Pathway
A plausible and efficient route to 6-Bromo-2-trifluoromethylquinoline involves the Gould-

Jacobs reaction, starting from 4-bromoaniline and a trifluoromethylated β-ketoester equivalent,

followed by cyclization and aromatization.

Step 1: Condensation of 4-bromoaniline with Ethyl 4,4,4-trifluoroacetoacetate

In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent such as

ethanol.

Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the solution.

Add a catalytic amount of a weak acid (e.g., acetic acid).

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure

to yield the intermediate enamine.

Step 2: Thermal Cyclization and Dehydration

Place the crude enamine intermediate into a high-boiling point solvent, such as Dowtherm A

(a eutectic mixture of diphenyl ether and biphenyl).

Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes. This

induces a thermal cyclization to form 6-bromo-4-hydroxy-2-trifluoromethylquinoline.

Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the

product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b065621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filter the solid and wash with hexane to purify.

Step 3: Conversion of Hydroxyquinoline to Chloroquinoline

Treat the 6-bromo-4-hydroxy-2-trifluoromethylquinoline from the previous step with a

chlorinating agent like phosphorus oxychloride (POCl₃).[1]

Heat the mixture to reflux for 2-3 hours.

Carefully quench the reaction by pouring it onto crushed ice.

Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a

solvent like dichloromethane.

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 6-bromo-4-

chloro-2-trifluoromethylquinoline.

Step 4: Reductive Dechlorination

Dissolve the 6-bromo-4-chloro-2-trifluoromethylquinoline in a solvent like ethanol.

Add a palladium catalyst, such as 10% Pd/C, and a base like triethylamine.

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation

apparatus) and stir vigorously at room temperature until the reaction is complete.

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to

yield the final product, 6-Bromo-2-trifluoromethylquinoline.
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Fig 1. Representative synthetic workflow for 6-Bromo-2-trifluoromethylquinoline.

Spectroscopic Characterization
Structural elucidation and purity assessment of 6-Bromo-2-trifluoromethylquinoline rely on

standard spectroscopic techniques. The predicted data below are based on established

principles of NMR spectroscopy and analysis of structurally related compounds.[2][7]
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Technique Predicted Observations

¹H NMR

The spectrum is expected to show five signals in

the aromatic region (approx. 7.5-8.5 ppm).

Protons H-5 and H-7 will appear as doublets of

doublets due to coupling with their neighbors. H-

8 will be a doublet coupled to H-7. H-3 and H-4

will also appear as doublets, coupled to each

other. The electron-withdrawing CF₃ group will

shift the H-3 proton significantly downfield.

¹³C NMR

Ten distinct signals are expected. The carbon of

the CF₃ group will appear as a quartet due to C-

F coupling. The C-2 carbon, directly attached to

the CF₃ group, will also be a quartet with a

smaller coupling constant and will be shifted

downfield. The C-6 carbon attached to the

bromine will be identifiable by its characteristic

chemical shift (~120-130 ppm).[8]

¹⁹F NMR

A single sharp singlet is expected around -65 to

-70 ppm, which is characteristic of a CF₃ group

attached to an aromatic ring.[9]

Mass Spec.

The mass spectrum will show a characteristic

molecular ion peak (M⁺) and an (M+2) peak of

nearly equal intensity, which is the distinctive

isotopic signature of a molecule containing one

bromine atom.

Applications in Drug Discovery and Medicinal
Chemistry
The true value of 6-Bromo-2-trifluoromethylquinoline lies in its application as a versatile

scaffold for the development of novel therapeutic agents. The quinoline core is a proven

pharmacophore, and the specific substitutions at the 2- and 6-positions offer distinct

advantages.
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1. Anticancer Drug Development: Quinoline derivatives are extensively investigated as

anticancer agents. They are known to interfere with critical cell signaling pathways that are

often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1] The 6-bromo-2-
trifluoromethylquinoline scaffold can be elaborated via Suzuki or other cross-coupling

reactions at the bromine position to generate libraries of compounds for screening against

various kinases (e.g., c-Met, VEGF, EGF receptors) involved in tumor growth and

angiogenesis.[2]
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Fig 2. Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

2. Antimicrobial Agents: The quinolone scaffold is the basis for a major class of antibiotics. The

unique electronic properties conferred by the trifluoromethyl group can be exploited to design

novel antimicrobial agents that may overcome existing resistance mechanisms.[10]

3. Selective Androgen Receptor Modulators (SARMs): Trifluoromethyl-substituted quinolinones

have been identified as orally available, tissue-selective androgen receptor modulators

(SARMs).[11] These compounds have therapeutic potential in treating conditions such as

muscle wasting and osteoporosis with fewer side effects than traditional androgen therapies.

The 6-bromo-2-trifluoromethylquinoline scaffold provides an excellent starting point for the

synthesis of novel SARM candidates.

Conclusion
6-Bromo-2-trifluoromethylquinoline is more than a simple chemical compound; it is a

strategic platform for innovation in medicinal chemistry. The molecule synergistically combines

the pharmacological relevance of the quinoline nucleus with the pharmacokinetic benefits of

trifluoromethylation and the synthetic flexibility of a bromo-substituent. Its structure is purpose-

built for exploration, allowing researchers to readily generate diverse libraries of novel

compounds. As the demand for more effective and targeted therapeutics continues to grow,

building blocks like 6-Bromo-2-trifluoromethylquinoline will remain indispensable tools for

scientists and drug development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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